

Physical properties of 2-Naphthyl trifluoromethyl ketone (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Naphthyl trifluoromethyl ketone

Cat. No.: B155923

[Get Quote](#)

Physical Properties of 2-Naphthyl Trifluoromethyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl trifluoromethyl ketone, also known as 2-(trifluoroacetyl)naphthalene or 2,2,2-trifluoro-1-(2-naphthyl)ethanone, is an aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can substantially alter the physicochemical properties of the parent naphthalene scaffold, influencing factors such as metabolic stability, lipophilicity, and receptor binding affinity. A thorough understanding of its fundamental physical properties, including melting point and solubility, is crucial for its application in synthesis, purification, and formulation. This guide provides a summary of the available data on these properties and outlines the standard experimental protocols for their determination.

Physical and Chemical Properties

Quantitative data for **2-Naphthyl trifluoromethyl ketone** is summarized below. It is important to note that a precise experimental melting point for this compound is not readily available in the public domain. Therefore, the melting point of its non-fluorinated analog, 2-acetyl naphthalene, is provided for reference.

Property	Value	Reference Compound
IUPAC Name	2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone	N/A
Synonyms	2-(Trifluoroacetyl)naphthalene	N/A
CAS Number	1800-42-6	N/A
Molecular Formula	C ₁₂ H ₇ F ₃ O	N/A
Molecular Weight	224.18 g/mol	N/A
Physical Form	Solid	N/A
Melting Point	Data not available	N/A
Reference Melting Point	52-55 °C	2-Acetyl naphthalene
Boiling Point	284 °C at 760 mmHg[1]	N/A

Solubility Profile

Quantitative solubility data for **2-Naphthyl trifluoromethyl ketone** in various solvents is not extensively reported. However, based on its chemical structure—a large, nonpolar naphthalene ring system and a polar trifluoromethyl ketone group—a general solubility profile can be inferred.

- **Aqueous Solubility:** The compound is expected to have low solubility in water due to the hydrophobic nature of the naphthalene core.
- **Organic Solvent Solubility:** It is anticipated to be soluble in common organic solvents. The non-fluorinated analog, 2-acetyl naphthalene, is soluble in organic solvents such as ethanol and ether.[2] The trifluoromethyl group can influence solubility; while it increases polarity, it can also enhance hydrophobic characteristics.[3] Therefore, good solubility is expected in a range of organic solvents, including chlorinated solvents, ethers, and polar aprotic solvents like DMSO.

For precise quantification of solubility in a specific solvent system, standardized experimental determination is recommended.

Experimental Protocols

Melting Point Determination (Capillary Method)

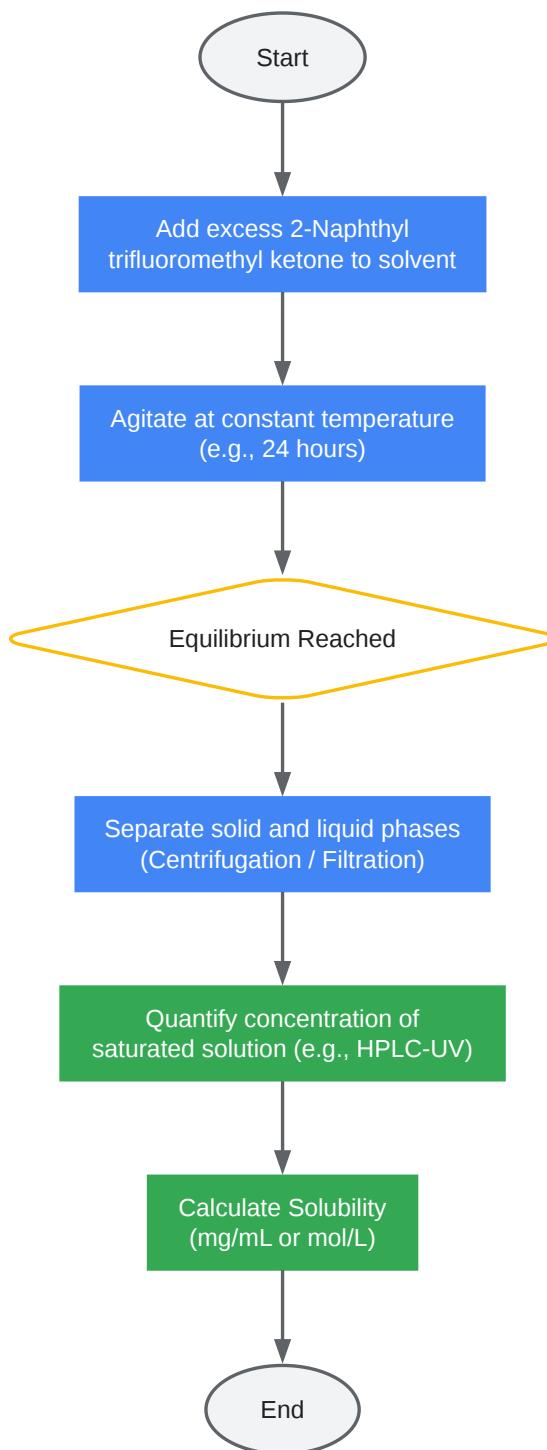
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically suggests a high-purity compound, whereas a broad and depressed melting range often indicates the presence of impurities.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **2-Naphthyl trifluoromethyl ketone** is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.
- **Apparatus Setup:** The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.
- **Heating and Observation:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting temperature. For an accurate measurement, a second sample is heated slowly, at a rate of approximately 2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.


Methodology:

- **Preparation of a Saturated Solution:** An excess amount of solid **2-Naphthyl trifluoromethyl ketone** is added to a known volume of the desired solvent in a sealed vessel (e.g., a glass flask or vial).

- Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., a shaking incubator or a stirred water bath) for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. This process can take several hours to days, with 24 hours being a common duration.
- Phase Separation: Once equilibrium is established, the suspension is allowed to settle. The solid and liquid phases are then separated to obtain a clear, saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.
- Quantification: The concentration of **2-Naphthyl trifluoromethyl ketone** in the saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. This requires the prior establishment of a calibration curve using standard solutions of known concentrations.
- Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

Visualizations

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,2-trifluoro-1-naphthalen-2-ylethanone, CasNo.1800-42-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookingchem.com]
- 2. CAS 93-08-3: 2-Acetyl naphthalene | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Physical properties of 2-Naphthyl trifluoromethyl ketone (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155923#physical-properties-of-2-naphthyl-trifluoromethyl-ketone-melting-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com